4-{[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester
Description
4-{[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester is a structurally complex small molecule characterized by a piperidine core functionalized with a tert-butyl carbamate group, a cyclopropyl-amino-methyl substituent, and an (S)-2-amino-3-methyl-butyryl moiety. The tert-butyl ester group enhances stability and bioavailability, while the cyclopropyl and branched amino acid moieties may influence stereoelectronic properties and protein-binding interactions.
Properties
IUPAC Name |
tert-butyl 4-[[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O3/c1-13(2)16(20)17(23)22(15-6-7-15)12-14-8-10-21(11-9-14)18(24)25-19(3,4)5/h13-16H,6-12,20H2,1-5H3/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJWMIUSKZYWCJ-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCN(CC1)C(=O)OC(C)(C)C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1CCN(CC1)C(=O)OC(C)(C)C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 1353997-66-6) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and as a therapeutic agent in neurodegenerative diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H35N3O3
- Molecular Weight : 353.4995 g/mol
- Structural Characteristics : The compound features a piperidine core substituted with a tert-butyl ester and a cyclopropyl amino group, which contribute to its unique pharmacological profile.
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties, particularly against amyloid-beta (Aβ) toxicity, which is implicated in Alzheimer's disease. The proposed mechanisms include:
- Inhibition of Amyloid Aggregation : The compound acts as an inhibitor of β-secretase, which is crucial in the formation of Aβ peptides. By reducing Aβ aggregation, it may prevent the neurotoxic effects associated with Alzheimer's pathology .
- Reduction of Oxidative Stress : In vitro studies have shown that the compound can decrease levels of malondialdehyde (MDA), a marker of oxidative stress, thereby enhancing cell viability in astrocytes exposed to Aβ .
- Anti-inflammatory Activity : The compound appears to modulate inflammatory responses by decreasing tumor necrosis factor-alpha (TNF-α) levels in astrocytes, suggesting a potential role in mitigating neuroinflammation .
In Vitro Studies
In vitro experiments have demonstrated that treatment with the compound significantly improves cell viability in astrocytes subjected to Aβ toxicity. For instance:
- Cell Viability Results : When astrocytes were treated with Aβ alone, cell viability dropped to approximately 43.78%. However, co-treatment with the compound improved viability to about 62.98% .
In Vivo Studies
In vivo studies using scopolamine-induced models of Alzheimer’s disease have shown that while the compound exhibits protective effects in vitro, its efficacy in vivo may be limited due to bioavailability issues in brain tissues .
Comparative Biological Activity
| Compound | Mechanism | Effectiveness |
|---|---|---|
| This compound | β-secretase inhibition; Anti-inflammatory | Moderate protective effect against Aβ toxicity |
| Galantamine | Acetylcholinesterase inhibition | Significant improvement in cognitive function in animal models |
Case Study 1: Protective Effects on Astrocytes
A study investigated the protective effects of the compound on astrocytic cultures exposed to Aβ. Results indicated a statistically significant increase in cell viability when treated with the compound compared to controls, highlighting its potential as a neuroprotective agent .
Case Study 2: Scopolamine Model Evaluation
In another study using a scopolamine model, the compound was compared to galantamine. While both compounds reduced oxidative stress markers, galantamine showed superior efficacy in improving cognitive function and reducing β-secretase activity significantly compared to the experimental group treated with the test compound .
Scientific Research Applications
Medicinal Chemistry
4-{[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester has been investigated for its potential as a therapeutic agent in various conditions:
Drug Design and Development
The compound serves as a valuable scaffold in drug discovery processes. Its ability to form various derivatives allows researchers to modify its structure for improved bioactivity and selectivity. Structure-activity relationship (SAR) studies are essential in optimizing the pharmacological properties of such compounds .
Biochemical Studies
The compound can be utilized in biochemical assays to study enzyme interactions or receptor binding affinities. Its structural analogs have been employed to investigate mechanisms of action at the molecular level, particularly in relation to G-protein coupled receptors (GPCRs) and other signaling pathways .
Case Studies
Comparison with Similar Compounds
Key Observations :
- The tert-butyl carbamate group is a common feature, providing steric protection and metabolic stability across all compounds.
- The target compound’s cyclopropyl-amino-methyl and amino acid substituents contrast with the pyrazole-fluorophenyl (CAS# 877399-51-4) and methanesulfonyl (patent compound ) groups in analogs. These differences likely modulate target selectivity and solubility.
Bioactivity and Mode of Action
Hierarchical clustering of bioactivity profiles (e.g., NCI-60 and PubChem datasets) reveals that compounds with structural similarities to the target molecule cluster into groups sharing analogous protein interaction patterns and mechanisms of action . For example:
- CAS# 877399-51-4 : The fluorophenyl-pyridinyl moiety may enhance kinase inhibition, as seen in analogous kinase inhibitors .
Research Findings and Implications
- Bioactivity Clustering: Structural similarities correlate with shared bioactivity profiles, as evidenced by hierarchical clustering studies . The target compound’s cyclopropyl and amino acid groups may drive unique interactions with proteases or GPCRs, distinguishing it from analogs with aromatic substituents.
- Lumping Strategy Relevance : Organic compounds with similar cores (e.g., piperidine/piperazine) but varied substituents can be grouped to study shared physicochemical behaviors, streamlining drug discovery pipelines .
- Synthetic Flexibility : The tert-butyl carbamate group enables modular synthesis, as seen in patent examples , allowing rapid diversification of piperidine-based libraries.
Preparation Methods
Intermediate Preparation: Piperidine Core Functionalization
The tert-butyl-protected piperidine scaffold is synthesized via hydrogenation and protection strategies. For example, 1-benzyl-4-piperidone undergoes sodium borohydride-mediated hydrogenation to yield 1-benzyl-4-hydroxypiperidine, followed by palladium-catalyzed debenzylation to generate 4-hydroxypiperidine. Subsequent Boc protection using di-tert-butyl dicarbonate in triethylamine yields 4-hydroxypiperidine-1-carboxylic acid tert-butyl ester (Intermediate C).
Key reaction conditions :
Cyclopropane Group Introduction
The cyclopropylamino-methyl side chain is installed via reductive amination. Intermediate C reacts with cyclopropylamine and formaldehyde under acidic conditions, followed by sodium triacetoxyborohydride (STAB) reduction to form 4-(cyclopropylamino-methyl)-piperidine-1-carboxylic acid tert-butyl ester.
Critical parameters :
-
Solvent : Dichloromethane (DCM), 0°C → 25°C.
-
Reducing agent : STAB (1.5 eq), 12-hour reaction time.
(S)-2-Amino-3-methyl-butyryl Coupling
The final step involves coupling the (S)-2-amino-3-methyl-butyryl moiety using carbodiimide chemistry. The tert-butyl ester intermediate reacts with (S)-2-(tert-butoxycarbonylamino)-3-methylbutanoic acid, activated by HOBt/EDC·HCl in DMF, followed by TFA-mediated Boc deprotection.
Optimized conditions :
-
Coupling reagents : EDC·HCl (1.2 eq), HOBt (1.2 eq), DMF, 0°C → 25°C, 24 hours.
Key Reaction Steps and Mechanistic Insights
Hydrogenation and Debenzylation
Sodium borohydride selectively reduces the ketone group in 1-benzyl-4-piperidone to a secondary alcohol, while palladium carbon catalyzes C–N bond cleavage via β-hydride elimination, releasing toluene and regenerating the catalyst.
Mechanism :
This step achieves >85% yield with 10% Pd/C (5 wt%) in ethanol.
Reductive Amination
STAB facilitates imine reduction while tolerating the tert-butyl ester. The reaction proceeds via protonation of the imine intermediate, followed by hydride transfer from BH₃⁻:
Industrial-Scale Optimization Strategies
Catalyst Loading and Solvent Selection
Comparative studies show that reducing Pd/C loading from 10% to 5% decreases costs without compromising debenzylation efficiency (Table 1).
Table 1: Debenzylation Efficiency vs. Catalyst Loading
| Pd/C Loading (wt%) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 10 | 6 | 92 |
| 5 | 8 | 89 |
| 2 | 12 | 72 |
Boc Protection Kinetics
In situ FTIR monitoring reveals that Boc protection completes within 8 hours at 25°C, avoiding side reactions like piperidine ring oxidation.
Quality Control and Analytical Validation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity for the final compound. Chiral SFC validates enantiomeric excess (>99% for (S)-configuration).
Stability Studies
The tert-butyl ester demonstrates stability in accelerated conditions (40°C/75% RH for 6 months), with <2% degradation.
Q & A
What are the established synthetic routes for this compound in academic settings?
Basic Question
The synthesis typically involves sequential protection, coupling, and deprotection steps. The tert-butyl ester group is introduced via acid-catalyzed esterification using tert-butoxycarbonyl (Boc) protecting strategies, as described in methods for analogous piperidine carboxylates . For example, Ludwig and Lehr (2004) outline tert-butyl ester formation using carbodiimide-mediated coupling or acid-catalyzed conditions . The cyclopropane-amine moiety may be coupled to the piperidine backbone using reagents like HATU or DCC, followed by Boc deprotection under acidic conditions (e.g., TFA).
What storage conditions are recommended to maintain stability?
Basic Question
Stability data for structurally similar tert-butyl piperidine carboxylates indicate that the compound should be stored in a cool, dry environment (2–8°C), protected from light and moisture. Compatibility studies highlight incompatibility with strong oxidizing agents, which can degrade the tert-butyl ester group . Use airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis.
Which analytical techniques are critical for characterizing this compound?
Basic Question
A combination of 1H/13C NMR (to confirm stereochemistry and functional groups), mass spectrometry (HRMS or ESI-MS for molecular weight validation), and HPLC (for purity assessment >95%) is essential. For example, PubChem-derived structural data for analogous compounds rely on NMR and InChI key validation . Elemental analysis can further verify purity.
What safety precautions are required during handling?
Basic Question
Referencing safety data sheets (SDS) for structurally related piperidine carboxylates:
- Use gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Work in a fume hood to prevent inhalation. First-aid measures for accidental exposure include rinsing eyes/skin with water and seeking medical attention .
How can coupling efficiency between the cyclopropane-amine and piperidine backbone be optimized?
Advanced Question
Coupling efficiency depends on:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility.
- Catalyst selection : Use HATU or EDCI with HOAt to reduce racemization .
- Temperature control : Reactions at 0–4°C minimize side-product formation.
Evidence from Dutta et al. (1996) on dopamine transporter ligands suggests iterative optimization of molar ratios and reaction times to achieve >80% yields .
How can contradictions in NMR data for cyclopropane stereochemistry be resolved?
Advanced Question
Stereochemical ambiguities in the cyclopropane ring require:
- 2D NMR (e.g., NOESY or ROESY) to probe spatial proximity of protons.
- X-ray crystallography for definitive confirmation, as applied in radiolabeled analogs for biological evaluation .
- Comparative analysis with enantiomerically pure standards synthesized via chiral auxiliaries .
What strategies mitigate byproduct formation during Boc deprotection?
Advanced Question
Common byproducts (e.g., tert-butylation side products) arise from incomplete deprotection or acid-sensitive group degradation. Mitigation includes:
- Controlled acid exposure : Use TFA in dichloromethane at 0°C for 1–2 hours .
- Scavengers : Add thioanisole or water to quench reactive intermediates.
- Real-time monitoring : Employ LC-MS to track reaction progress and isolate intermediates .
How does the compound behave under non-standard conditions (e.g., elevated temperatures)?
Advanced Question
Stability studies on related tert-butyl esters show decomposition above 40°C, particularly in protic solvents. Forced degradation experiments (e.g., 72 hours at 50°C in methanol) reveal hydrolysis of the ester group, validated via TLC or HPLC . Thermo-gravimetric analysis (TGA) can quantify thermal stability thresholds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
